molecular formula C6H5ClFNO B13688266 O-(2-Chloro-4-fluorophenyl)hydroxylamine

O-(2-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B13688266
M. Wt: 161.56 g/mol
InChI Key: XJMNWPVAZAVQCZ-UHFFFAOYSA-N
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Description

O-(2-Chloro-4-fluorophenyl)hydroxylamine is a hydroxylamine derivative featuring a substituted aryl group (2-chloro-4-fluorophenyl) attached to the hydroxylamine moiety. This compound belongs to the broader class of O-aryl hydroxylamines, which are widely utilized in organic synthesis, analytical chemistry, and pharmaceutical research. The chloro and fluoro substituents on the phenyl ring impart distinct electronic and steric properties, influencing reactivity, stability, and solubility. Such derivatives are often employed as derivatizing agents for carbonyl compounds in chromatographic analyses, enhancing detection sensitivity .

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

O-(2-chloro-4-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H5ClFNO/c7-5-3-4(8)1-2-6(5)10-9/h1-3H,9H2

InChI Key

XJMNWPVAZAVQCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)ON

Origin of Product

United States

Preparation Methods

Preparation Methods of O-(2-Chloro-4-fluorophenyl)hydroxylamine

Starting Material Synthesis: 2-Chloro-4-fluorophenol and Derivatives

Before synthesizing this compound, the key aromatic precursor 2-chloro-4-fluorophenol or related halogenated phenyl compounds must be prepared.

  • Direct Chlorination of 4-Fluorophenol : A highly efficient industrial method involves the direct chlorination of 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 180°C without a catalyst. This reaction yields 2-chloro-4-fluorophenol with good selectivity and yield (82–92%) by substitution at the 2-position. The absence of catalysts such as ferric chloride or cupric oxide is critical to maintain selectivity. The 4-fluorophenol is typically used in liquid form, facilitated by heat or solvents. This method is scalable and industrially profitable.

  • Alternative Routes : 4-fluorophenol itself can be obtained by alkaline hydrolysis of 4-bromofluorobenzene under superatmospheric pressure conditions.

Synthesis of this compound

The direct preparation of this compound involves the introduction of the hydroxylamine group onto the halogenated phenyl ring. Several approaches have been reported:

Nucleophilic Substitution on Halogenated Benzyl Derivatives
  • From 2-Chloro-4-fluorobenzyl Chloride : O-(2-Chloro-4-fluorophenyl)methyl hydroxylamine, a closely related compound, is synthesized primarily by reacting 2-chloro-4-fluorobenzyl chloride with hydroxylamine or its derivatives. This method exploits the nucleophilicity of hydroxylamine to substitute the benzyl chloride group.
Mitsunobu Reaction for O-Alkylhydroxylamine Formation
  • General O-Alkylhydroxylamine Synthesis : A widely used laboratory method for preparing O-alkylhydroxylamines involves the Mitsunobu reaction. This entails reacting an alcohol (in this case, the corresponding 2-chloro-4-fluorophenylmethanol or related alcohol) with N-hydroxylphthalimide in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. After completion, hydrazine monohydrate is added to remove the phthalimide protecting group, yielding the free O-alkylhydroxylamine. The product is isolated as its hydrochloride salt by treatment with HCl in ether.

  • Advantages : This method offers good yields (typically above 80%) and purity, suitable for research-scale synthesis. It is adaptable to various substituted phenyl alcohols, including halogenated derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield/Outcome
Chlorination of 4-fluorophenol Cl2 gas, 0–180°C, no catalyst High selectivity for 2-position substitution; liquid phase 82–92% yield of 2-chloro-4-fluorophenol
Mitsunobu Reaction for O-Alkylhydroxylamine Alcohol, N-hydroxylphthalimide, triphenylphosphine, DIAD, THF, 0°C to RT; hydrazine monohydrate for deprotection Mild conditions, suitable for sensitive groups ~81% yield reported for related compounds
Substitution on 2-chloro-4-fluorobenzyl chloride 2-chloro-4-fluorobenzyl chloride + hydroxylamine Nucleophilic substitution Not explicitly quantified, but standard method

Industrial and Scale-Up Considerations

  • The direct chlorination method for preparing 2-chloro-4-fluorophenol is industrially viable due to high yield and selectivity without catalysts that complicate purification.

  • The Mitsunobu reaction, while efficient on a laboratory scale, may require adaptation for industrial scale due to the use of reagents like triphenylphosphine and DIAD, which generate stoichiometric waste.

  • Continuous flow reactors and automated systems are suggested for scale-up of hydroxylamine derivatives to improve safety and reproducibility, as hydroxylamine compounds can be sensitive and potentially hazardous.

Chemical Reactions Analysis

Types of Reactions

O-(2-Chloro-4-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-Chloro-4-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional characteristics of O-(2-Chloro-4-fluorophenyl)hydroxylamine can be contextualized by comparing it to analogous hydroxylamine derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents Electronic Effects Key Applications Stability Considerations
This compound 2-Cl, 4-F on phenyl Moderate electron-withdrawing (Cl, F) Derivatization of carbonyls Enhanced stability due to EWG substituents
O-(2,4-Dinitrophenyl)hydroxylamine 2-NO₂, 4-NO₂ on phenyl Strong electron-withdrawing (NO₂) UV-active derivatization agent Lower thermal stability due to nitro groups
O-(Benzyloxymethyl)hydroxylamine Benzyloxymethyl group Electron-donating (benzyl) Protecting group in synthesis Susceptible to oxidation
O-(Pentafluorobenzyl)hydroxylamine C₆F₅CH₂ group Strongly electron-withdrawing (F) GC/MS analysis of aldehydes High volatility and reactivity

Key Observations:

  • Electron-withdrawing substituents (e.g., Cl, F, NO₂) increase the compound’s electrophilicity, enhancing its reactivity with carbonyl groups. However, nitro groups (as in dinitrophenyl derivatives) may reduce stability due to resonance destabilization .

Analytical Performance

  • Detection sensitivity: Fluorinated derivatives (e.g., pentafluorobenzyl) generally yield higher signal intensity in mass spectrometry compared to chloro-fluorophenyl analogues, but the latter may reduce background noise in complex matrices .
  • Storage and handling : Chloro-fluorophenyl hydroxylamines are more stable under ambient conditions than nitro-substituted derivatives, which require refrigeration to prevent decomposition .

Q & A

Q. What safety protocols are essential for handling this compound?

  • Methodology : Use nitrile gloves and fume hoods to prevent skin/eye contact (LD₅₀ data from analogs suggest moderate toxicity). Storage at 4°C in amber vials prevents photodegradation. Spill kits with activated carbon neutralize accidental releases .

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